2-(carbamoylamino)butanoic Acid
Overview
Description
2-(carbamoylamino)butanoic Acid, also known as N-Carbamyl-DL-alpha-amino-n-butyric acid or 2-Ureidobutanoic acid, is a compound with the molecular formula C5H10N2O3 . It has a molecular weight of 146.14 g/mol .
Molecular Structure Analysis
The InChI code for 2-(carbamoylamino)butanoic Acid is1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)
. The compound has a topological polar surface area of 92.4 Ų and a complexity of 146 . Physical And Chemical Properties Analysis
2-(carbamoylamino)butanoic Acid is a powder with a melting point of 180-184°C . It has a molecular weight of 146.14 g/mol, an XLogP3-AA of -0.5, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Nutritional Biochemistry and Poultry Nutrition
Research on DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a methionine precursor related to 2-(carbamoylamino)butanoic acid, highlights its role in improving intestinal homeostasis and poultry product quality. HMTBA has been shown to protect epithelial barrier function in vitro, potentially due to its diversion to the transsulfuration pathway, enhancing the production of antioxidant metabolites like taurine and glutathione. These findings suggest that such methionine precursors are of greater value in poultry nutrition than previously recognized, indicating their potential to improve animal health and food quality (Martín-Venegas et al., 2013; Martín-Venegas et al., 2011).
Biotechnological Production of Biofuels and Chemicals
The conversion of various substrates into biofuels and biocommodity chemicals, such as 2-butanol and its precursor butanone, demonstrates the biotechnological application of related compounds. Research employing Saccharomyces cerevisiae for the production of these chemicals from meso-2,3-butanediol showcases the innovative use of metabolic engineering for sustainable chemical production (Ghiaci et al., 2014). Similarly, the fermentative production of butanol by clostridia indicates the revival of biological processes for butanol production, crucial for renewable resources and biotechnology (Lee et al., 2008).
Environmental Safety and Analytical Chemistry
Developments in analytical methods for detecting pesticide residues, such as carbofuran, using ELISA based on haptens related to 2-(carbamoylamino)butanoic acid underscore the compound's relevance in environmental monitoring and safety. This research supports the potential for developing commercial kits for rapid detection, critical for human health and environmental protection (Yang et al., 2008).
Chemical Synthesis and Organic Chemistry
Studies on the asymmetric electrochemical carboxylation of prochiral substrates, aiming at the production of optically active compounds, illuminate the importance of methodologies that could relate to or utilize 2-(carbamoylamino)butanoic acid derivatives. These approaches provide efficient routes to valuable chiral chemicals, showcasing the compound's potential applicability in synthetic organic chemistry (Zhang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(carbamoylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKPZSDKMUSSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399261 | |
Record name | 2-(carbamoylamino)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(carbamoylamino)butanoic Acid | |
CAS RN |
55512-98-6 | |
Record name | 2-(carbamoylamino)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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